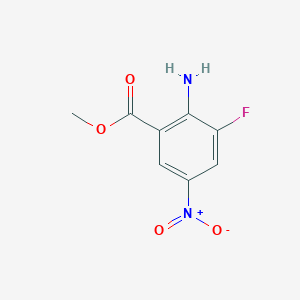
3-(4-Butylphenyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. This method involves the use of light to drive the reaction, making it a photochemical process. Another method involves the radical strain-release photocatalysis, which uses an organic photosensitizer to control the energy-transfer process with sulfonyl imines .
Industrial Production Methods
Industrial production of azetidines often involves multicomponent reactions and the use of microwave irradiation to enhance reaction rates and yields. For example, the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides can produce functionalized azetidines under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Butylphenyl)azetidine can undergo various types of reactions, including:
Oxidation: The azetidine ring can be oxidized to form azetidinones.
Reduction: Reduction reactions can lead to the formation of substituted azetidines.
Substitution: The azetidine ring can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include sodium cyanoborohydride for reductions and various oxidizing agents for oxidation reactions. The conditions often involve heating in solvents like dimethyl sulfoxide (DMSO) and the use of bases for cyclization reactions .
Major Products
The major products formed from these reactions include functionalized azetidines and azetidinones, which can be further utilized in various chemical syntheses.
Aplicaciones Científicas De Investigación
3-(4-Butylphenyl)azetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Azetidines are used as amino acid surrogates and in peptidomimetic chemistry.
Industry: Azetidines are used in polymer synthesis and as chiral templates in various industrial processes.
Mecanismo De Acción
The mechanism by which 3-(4-Butylphenyl)azetidine exerts its effects is primarily through its ring strain, which makes it highly reactive. This reactivity allows it to participate in various chemical reactions, including ring-opening and expansion reactions. The molecular targets and pathways involved depend on the specific application, such as its use in drug discovery where it may interact with biological targets like enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with less ring strain and different reactivity profiles.
Piperidines: Six-membered nitrogen-containing rings commonly found in many natural products and pharmaceuticals.
Uniqueness
3-(4-Butylphenyl)azetidine is unique due to its four-membered ring structure, which provides a balance between ring strain and stability. This makes it more stable than aziridines but more reactive than pyrrolidines and piperidines, offering a unique combination of properties for various applications .
Propiedades
Fórmula molecular |
C13H19N |
|---|---|
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
3-(4-butylphenyl)azetidine |
InChI |
InChI=1S/C13H19N/c1-2-3-4-11-5-7-12(8-6-11)13-9-14-10-13/h5-8,13-14H,2-4,9-10H2,1H3 |
Clave InChI |
MOPBCZTUUWHTFW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)C2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid](/img/structure/B13704086.png)







![5-[2-(4-Fluorophenyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13704153.png)

